Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate
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Overview
Description
Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate is a chemical compound with a complex structure that includes both acetic acid and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate typically involves the esterification of 4-(dihydroxymethyl)-2,6-dimethoxyphenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate involves its interaction with various molecular targets and pathways. The compound’s hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate
- Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] propionate
Uniqueness
Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
130570-51-3 |
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Molecular Formula |
C15H22O10 |
Molecular Weight |
362.33 g/mol |
IUPAC Name |
acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C11H14O6.2C2H4O2/c1-6(12)17-10-8(15-2)4-7(11(13)14)5-9(10)16-3;2*1-2(3)4/h4-5,11,13-14H,1-3H3;2*1H3,(H,3,4) |
InChI Key |
XMEOPNMHZNURSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=C(C=C(C=C1OC)C(O)O)OC |
Origin of Product |
United States |
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